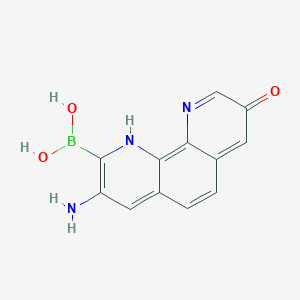
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid: is a boronic acid derivative that features a phenanthroline core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The phenanthroline moiety is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid typically involves the following steps:
Formation of the Phenanthroline Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Amino and Hydroxy Groups: Functionalization of the phenanthroline core to introduce amino and hydroxy groups can be done using nitration followed by reduction and hydroxylation reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: : Used in the synthesis of complex organic molecules through cross-coupling reactions. Biology : Potential use in the development of fluorescent probes for metal ion detection. Medicine : Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Industry : Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid would depend on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it might interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other boronic acid derivatives and phenanthroline-based ligands. Compared to simple boronic acids, the presence of the phenanthroline moiety in b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid provides additional functionality and the ability to form stable metal complexes. This makes it unique and valuable for specific applications in coordination chemistry and materials science.
List of Similar Compounds
Phenanthroline: A common ligand in coordination chemistry.
Boronic Acids: Widely used in organic synthesis.
Bipyridine: Another ligand used in coordination chemistry.
Propriétés
Formule moléculaire |
C12H10BN3O3 |
|---|---|
Poids moléculaire |
255.04 g/mol |
Nom IUPAC |
(3-amino-8-oxo-1H-1,10-phenanthrolin-2-yl)boronic acid |
InChI |
InChI=1S/C12H10BN3O3/c14-9-4-7-2-1-6-3-8(17)5-15-10(6)11(7)16-12(9)13(18)19/h1-5,16,18-19H,14H2 |
Clé InChI |
QVIWRTKOPKDVDE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C2C=CC3=CC(=O)C=NC3=C2N1)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



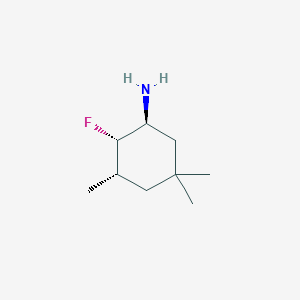

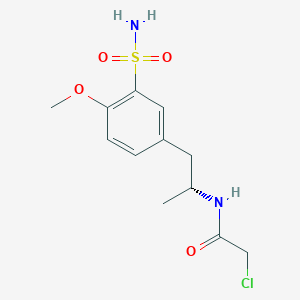
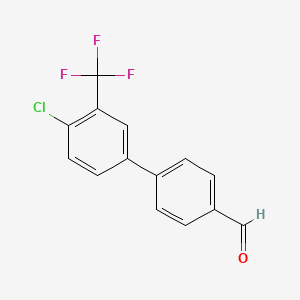


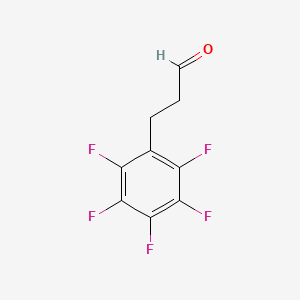
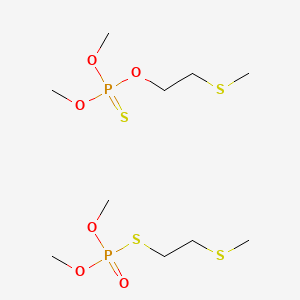

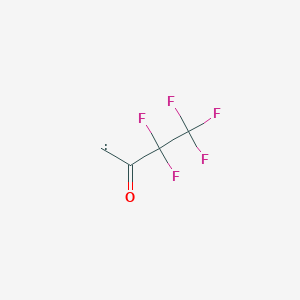
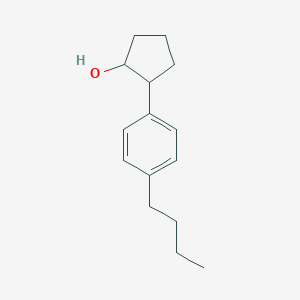
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
